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Compound of Interest

Compound Name: N-Butyl-p-toluenesulfonamide

Cat. No.: B159962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyl-
p-toluenesulfonamide (CAS No: 1907-65-9), a compound of interest in various chemical and
pharmaceutical research domains. This document outlines the characteristic spectral features
in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), supported by detailed experimental protocols. The information presented herein is
intended to facilitate compound identification, structural elucidation, and quality control for
professionals engaged in drug discovery and development.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N-Butyl-p-toluenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for N-Butyl-p-toluenesulfonamide
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.70 Doublet (d) 2H Ar-H (ortho to SO2)
7.30 Doublet (d) 2H Ar-H (meta to SO2)
4.85 Triplet (t) 1H N-H
2.85 Quartet (q) 2H N-CHa2-
241 Singlet (s) 3H Ar-CHs
1.35 Sextet 2H -CH2-CH2-CHs
1.20 Sextet 2H -CH2-CHs
0.80 Triplet () 3H -CHs

Table 2: 13C NMR Spectroscopic Data for N-Butyl-p-toluenesulfonamide[1]

Chemical Shift (d) ppm

Assignment

143.2 Ar-C (ipso to SOz2)
137.2 Ar-C (ipso to CHs)
129.6 Ar-C (meta to SOz2)
127.1 Ar-C (ortho to SO2)
42.8 N-CH2-

315 -CH2-CH2-CHs
21.5 Ar-CHs

19.8 -CH2-CHs

13.6 -CHs

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for N-Butyl-p-toluenesulfonamide
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Wavenumber (cm~?) Intensity Assignment

3280 Strong, Broad N-H Stretch

2960, 2870 Medium C-H Stretch (Aliphatic)
1595 Medium C=C Stretch (Aromatic)
1325 Strong S=0 Asymmetric Stretch
1155 Strong S=0 Symmetric Stretch
910 Medium S-N Stretch

815 Strong C-H Bend (p-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-Butyl-p-toluenesulfonamide

miz Relative Intensity (%) Assighment

227 25 [M]* (Molecular lon)
184 40 [M - CsH7]*

172 15 [M - CaHsN + H]*

155 100 [CH3CeH4SO2]*

91 80 [C7H7]* (Tropylium ion)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

Synthesis of N-Butyl-p-toluenesulfonamide

N-Butyl-p-toluenesulfonamide can be synthesized by the reaction of p-toluenesulfonyl
chloride with n-butylamine in the presence of a base.[2]
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» Materials: p-Toluenesulfonyl chloride, n-butylamine, dichloromethane (solvent), triethylamine
(base), 0.5 M HCI, 0.5 M NaOH, saturated NaCl solution, anhydrous sodium sulfate.

e Procedure:

o

Dissolve p-toluenesulfonyl chloride in dichloromethane in a round-bottom flask.
o Add an equimolar amount of n-butylamine to the solution.

o Add an excess of triethylamine to the reaction mixture to act as a base and scavenger for
the HCI byproduct.

o Stir the reaction mixture at room temperature for 24 hours.[2]

o After the reaction is complete, wash the organic layer sequentially with 0.5 M HCI, 0.5 M
NaOH, and saturated NaCl solution.[2]

o Dry the organic phase over anhydrous sodium sulfate.[2]
o Remove the solvent under reduced pressure to obtain the crude product.

o Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield N-Butyl-p-toluenesulfonamide as a white solid.

Spectroscopic Analysis

¢ Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Dissolve approximately 10-20 mg of the purified N-Butyl-p-
toluenesulfonamide in 0.6-0.8 mL of deuterated chloroform (CDCIs) or deuterated dimethyl
sulfoxide (DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an internal standard
(6 0.00 ppm).

e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Use a standard single-pulse experiment.
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o Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation
delay of 1 second, and 16 scans.

13C NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a proton-decoupled pulse sequence.

o Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation
delay of 2 seconds, and 1024 scans.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate
software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
baseline correction. Reference the spectra to the TMS signal.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-
2 mq) with approximately 100-200 mg of dry KBr powder.[3] Press the mixture into a
transparent disk using a hydraulic press. Alternatively, for a rapid analysis, use an Attenuated
Total Reflectance (ATR) accessory.

Data Acquisition:

o Record the spectrum in the range of 4000-400 cm~2.

o Co-add 16 or 32 scans to improve the signal-to-noise ratio.

o Acquire a background spectrum of the empty sample compartment (or the clean ATR
crystal) prior to the sample measurement.

Data Processing: The instrument software automatically performs the Fourier transform and
presents the spectrum in terms of transmittance or absorbance versus wavenumber.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with
an electron ionization (EIl) source.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like
dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

e GC Conditions:

o

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).

[¢]

Injector Temperature: 250 °C.

[e]

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a
rate of 15 °C/min, and hold for 5 minutes.

[¢]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
» MS Conditions:

o lonization Mode: Electron lonization (EIl) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of N-Butyl-p-toluenesulfonamide.
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Workflow for Synthesis and Analysis of N-Butyl-p-toluenesulfonamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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